Ehida

Description

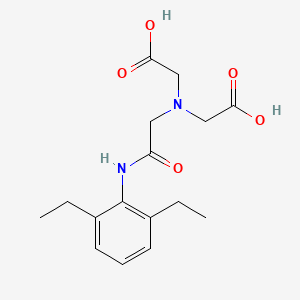

Structure

3D Structure

Properties

IUPAC Name |

2-[carboxymethyl-[2-(2,6-diethylanilino)-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-3-11-6-5-7-12(4-2)16(11)17-13(19)8-18(9-14(20)21)10-15(22)23/h5-7H,3-4,8-10H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIDXAKKFOKNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045492 | |

| Record name | Etifenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63245-28-3 | |

| Record name | EHIDA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63245-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etifenin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063245283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etifenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etifenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH922908EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of EHIDA (99mTc-Etifenin)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action, pharmacokinetics, and experimental protocols related to N-(2,6-diethylphenyl)carbamoylmethyl)iminodiacetic acid, commonly known as Etifenin or EHIDA. When radiolabeled with Technetium-99m (99mTc), it forms the diagnostic radiopharmaceutical agent 99mTc-Etifenin, a critical tool in hepatobiliary scintigraphy (HIDA scan) for the functional assessment of the liver, gallbladder, and biliary system.

Core Mechanism of Action

The clinical utility of 99mTc-Etifenin is predicated on its ability to mimic the physiological pathway of bilirubin. Following intravenous administration, 99mTc-Etifenin binds to albumin in the bloodstream and is transported to the liver.

Hepatocyte Uptake

The primary mechanism of action begins with the uptake of the 99mTc-Etifenin complex from the sinusoidal blood into the hepatocytes via carrier-mediated, energy-dependent active transport.[1] While the specific transporters for iminodiacetic acid (IDA) derivatives are not fully elucidated, studies suggest they share a common anionic transport mechanism with bilirubin and other organic anions.[1] This uptake is highly efficient in a healthy liver.

Intracellular Transit and Biliary Excretion

Once inside the hepatocytes, 99mTc-Etifenin is not metabolized. It transits through the cell to the canalicular membrane, where it is secreted into the bile canaliculi. This excretory step is also an active transport process and is the rate-limiting step in the hepatobiliary transit of the agent. The radiotracer then flows with the bile through the intrahepatic and extrahepatic bile ducts into the gallbladder for storage and/or directly into the duodenum.[2]

The rate and pattern of this uptake and excretion provide a direct measure of hepatocyte function and biliary tract patency.[3] In cases of hepatocyte dysfunction, blood clearance is delayed, and urinary excretion of the tracer increases.[4]

Signaling Pathways and Molecular Interactions

The mechanism of 99mTc-Etifenin is primarily physiological, involving transport proteins rather than intricate signaling cascades. The key interaction is with the organic anion transport proteins on the sinusoidal and canalicular membranes of hepatocytes.

Quantitative Data

The pharmacokinetic properties of 99mTc-labeled IDA derivatives are crucial for their diagnostic performance. The following tables summarize key quantitative parameters for IDA agents, including Etifenin and the closely related Mebrofenin, which is often used as a benchmark.

| Parameter | Value | Compound | Conditions |

| Radiochemical Purity (RCP) | 98.3 ± 0.9% | 99mTc-Etifenin | Optimized TLC Method |

| 0.2% (Na[99mTc]TcO4 impurity) | 99mTc-Etifenin | HPLC Analysis | |

| Hepatic Extraction Efficiency (HEE) | 91.2 ± 4.44% | 99mTc-Mebrofenin | In vivo (Canine Model) |

| Half-Time of Clearance (Blood) | 19.10 ± 4.86 min | 99mTc-Mebrofenin | In vivo (Canine Model) |

| HPLC Retention Time | 8.05 ± 0.02 min | 99mTc-Etifenin | - |

| 8.94 ± 0.07 min | 99mTc-Mebrofenin | - | |

| 2.76 ± 0.03 min | Na[99mTc]TcO4 | - |

| Parameter | Description |

| T (clear) | Half-time of the "pure" clearance of the radiopharmaceutical from its distribution space, a reliable index of liver/kidney function.[5] |

| T (distr.) | Half-time of the extravascular distribution of the radiopharmaceutical.[5] |

| Hepatic Extraction Fraction (HEF) | A measure of the liver's efficiency in extracting the agent from the blood in a single pass.[3][6] |

| Gallbladder Ejection Fraction (GBEF) | The percentage of gallbladder contents emptied in response to a stimulus (e.g., CCK), a measure of gallbladder function.[3][7] |

Experimental Protocols

Radiopharmaceutical Preparation and Quality Control

Objective: To prepare 99mTc-Etifenin and ensure its radiochemical purity (RCP) is acceptable for clinical use.

Methodology:

-

Reconstitution: A sterile, pyrogen-free kit containing Etifenin, a reducing agent (typically stannous chloride), and other excipients is reconstituted with sterile sodium pertechnetate (Na[99mTc]TcO4) eluted from a 99Mo/99mTc generator.

-

Incubation: The mixture is allowed to incubate at room temperature for a specified time to allow for the chelation of 99mTc by the Etifenin ligand.

-

Quality Control (QC): The RCP is determined to quantify the percentage of 99mTc successfully bound to Etifenin versus impurities like free pertechnetate (Na[99mTc]TcO4) and reduced-hydrolyzed technetium (--INVALID-LINK--n).[8] This is commonly performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8][9][10]

References

- 1. Uptake of technetium 99m hepatobiliary imaging agents by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Pharmacokinetics and clinical application of technetium 99m-labeled hepatobiliary agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Results of hepatobiliary imaging using Tc-99m this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clearance and distribution parameters of 99mTc-EHIDA, -DTPA and -MAG-3 by dynamic liver/kidney scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatic extraction efficiency and excretion rate of technetium-99m-mebrofenin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. snmmi.org [snmmi.org]

- 8. ejhp.bmj.com [ejhp.bmj.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimised quality control method for determination of the radiochemical purity of [99mTc]Tc-mebrofenin and [99mTc]Tc-etifenin in a clinical context - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dynamics of EHIDA: A Technical Guide to Radiotracer Uptake and Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (99mTc) labeled N-(2,6-diethylphenyl)carbamoylmethyl iminodiacetic acid (EHIDA), a key radiotracer in hepatobiliary scintigraphy, offers a non-invasive window into the functional status of the liver, gallbladder, and biliary ducts. Its clinical utility is underpinned by a physiological pathway that mirrors the transport of bilirubin, providing critical diagnostic information on hepatic uptake and biliary excretion. This technical guide provides an in-depth exploration of the uptake and excretion pathways of 99mTc-EHIDA, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and procedural frameworks.

Uptake and Excretion Pathways

The journey of 99mTc-EHIDA through the body is a multi-step process initiated by intravenous administration and culminating in its excretion. The primary route of elimination is through the hepatobiliary system, with a secondary renal pathway that becomes more significant in the presence of hepatic dysfunction.

Hepatic Uptake: A Transporter-Mediated Process

Following intravenous injection, 99mTc-EHIDA rapidly binds to albumin in the bloodstream. This protein-bound complex circulates to the liver, where it is efficiently extracted from the sinusoidal blood by hepatocytes. The uptake mechanism is an active transport process mediated by specific organic anion transporting polypeptides (OATPs) located on the basolateral membrane of hepatocytes.[1][2][3] While direct studies on this compound are limited, research on analogous iminodiacetic acid (IDA) derivatives strongly suggests the involvement of OATP1B1 and OATP1B3.[4][5] These transporters recognize the radiotracer as a substrate, facilitating its entry into the hepatocyte. This uptake is a critical determinant of the radiotracer's clearance from the blood.

Biliary Excretion: The Primary Elimination Route

Once inside the hepatocyte, 99mTc-EHIDA is transported across the cell and secreted, without undergoing conjugation, into the bile canaliculi.[6] This secretion is an active, energy-dependent process. From the canaliculi, the radiotracer flows with the bile into the larger biliary ducts, the gallbladder for storage and concentration, and finally into the small intestine via the common bile duct.[6] The visualization of this pathway forms the basis of hepatobiliary scintigraphy.

Renal Excretion: An Alternate Pathway

A smaller fraction of 99mTc-EHIDA is cleared from the bloodstream by the kidneys.[7][8] This renal excretion occurs primarily through glomerular filtration, where the unbound fraction of the radiotracer in the plasma is filtered into the renal tubules.[9][10] The polarity of the this compound molecule limits its reabsorption back into the bloodstream, leading to its excretion in the urine.[7] In individuals with impaired liver function, the reduced hepatic uptake leads to higher circulating levels of the radiotracer, resulting in a corresponding increase in renal excretion.[11]

Quantitative Data

The pharmacokinetics and biodistribution of 99mTc-EHIDA and its analogues have been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview for researchers.

Table 1: Pharmacokinetic Parameters of 99mTc-Iminodiacetic Acid Derivatives in Humans

| Parameter | 99mTc-EHIDA (Diethyl-IDA) | 99mTc-HIDA (Dimethyl-IDA) | 99mTc-DISIDA (Diisopropyl-IDA) | 99mTc-Mebrofenin |

| Blood Clearance (t1/2) | Rapid | Rapid | Rapid | Very Rapid |

| Hepatic Peak Time | ~10-15 min | ~10-15 min | ~10 min | ~10 min |

| 2-hour Urinary Excretion (%) | 14%[12] | 10-20% | 9%[11] | 1%[11] |

| 2-hour Biliary Excretion (%) | 69%[12] | - | - | - |

| Gallbladder Visualization Time | 10-40 min | 10-40 min | 10-40 min | 10-30 min |

Data for this compound (Diethyl-IDA) is from a study on 99mTc diethyl HIDA.[12] Values for other agents are compiled from various sources for comparison.[11][13]

Table 2: Preclinical Biodistribution of 99mTc-labeled Radiotracers in Mice (% Injected Dose per Gram - %ID/g)

| Organ | 99mTc-Glutathione (1 hour)[14] | 99mTc-Phytate (1 hour)[15] |

| Blood | 1.12 | - |

| Liver | - | High Uptake |

| Kidneys | 18.61 | - |

| Spleen | 0.13 | High Uptake |

| Lungs | 0.27 | - |

| Stomach | 0.26 | - |

| Intestine | 0.38 | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline standardized protocols for key experiments involving 99mTc-EHIDA.

Protocol 1: Radiolabeling and Quality Control of 99mTc-EHIDA

Objective: To prepare sterile, pyrogen-free 99mTc-EHIDA with high radiochemical purity.

Materials:

-

Lyophilized this compound kit

-

Sterile, non-pyrogenic 99mTc-pertechnetate (Na99mTcO4) eluate from a 99Mo/99mTc generator

-

Sterile 0.9% sodium chloride solution

-

Instant thin-layer chromatography (ITLC-SG) strips

-

Developing solvents (e.g., saline, acetone)

-

Radiometric detector (e.g., dose calibrator, gamma counter)

Procedure:

-

Reconstitution: Aseptically add a specified volume and activity of 99mTc-pertechnetate to the lyophilized this compound vial.

-

Incubation: Gently agitate the vial and allow it to stand at room temperature for the recommended incubation period (typically 5-15 minutes) to ensure complete complexation.

-

Quality Control - Radiochemical Purity:

-

Spot a small drop of the prepared 99mTc-EHIDA onto two ITLC-SG strips.

-

Develop one strip in a saline mobile phase and the other in an acetone mobile phase.

-

In saline, free pertechnetate (99mTcO4-) moves with the solvent front (Rf=1), while 99mTc-EHIDA and reduced/hydrolyzed technetium (99mTcO2) remain at the origin (Rf=0).

-

In acetone, 99mTc-EHIDA and 99mTcO2 remain at the origin, while free pertechnetate moves with the solvent front.

-

Measure the radioactivity distribution on the strips using a radiometric detector.

-

Calculate the percentage of 99mTc-EHIDA, free 99mTcO4-, and 99mTcO2.

-

The radiochemical purity of 99mTc-EHIDA should typically be >95% for clinical use.[16][17][18][19]

-

Protocol 2: Clinical Hepatobiliary Scintigraphy (HIDA Scan)

Objective: To evaluate hepatocellular function and biliary tract patency in patients.

Patient Preparation:

-

Patients should fast for a minimum of 4-6 hours prior to the study to ensure a resting gallbladder.[11]

-

Prolonged fasting (>24 hours) should be avoided as it can lead to a full gallbladder and prevent tracer entry. In such cases, pre-treatment with cholecystokinin (CCK) may be necessary.[11]

-

Opiate medications should be discontinued for at least 4-6 hours before the scan as they can cause spasm of the sphincter of Oddi.[11]

Procedure:

-

Radiopharmaceutical Administration: Administer a sterile dose of 99mTc-EHIDA (typically 111–185 MBq or 3–5 mCi for adults) intravenously.[20]

-

Image Acquisition:

-

Position the patient supine under a large field-of-view gamma camera equipped with a low-energy, high-resolution collimator.

-

Begin dynamic imaging immediately upon injection. Acquire images at 1-minute intervals for 60 minutes.[20]

-

The imaging field should include the liver, biliary tree, and small intestine.

-

-

Delayed Imaging: If the gallbladder is not visualized within 60 minutes, delayed imaging at 2-4 hours, or even up to 24 hours, may be performed.[20]

-

Pharmacological Intervention (Optional):

-

Cholecystokinin (CCK) Stimulation: To assess gallbladder ejection fraction, CCK (e.g., sincalide) can be administered intravenously after the gallbladder is filled with the radiotracer. Dynamic imaging continues during and after CCK infusion to quantify gallbladder emptying.

-

Morphine Augmentation: In cases of non-visualization of the gallbladder, a small dose of morphine can be administered to constrict the sphincter of Oddi, which increases pressure in the common bile duct and promotes filling of the gallbladder if the cystic duct is patent.[10]

-

Protocol 3: Preclinical Hepatobiliary Imaging in Rodents

Objective: To evaluate the biodistribution and pharmacokinetics of 99mTc-EHIDA in an animal model.

Animal Preparation:

-

Use healthy rodents (e.g., mice or rats) of a specific strain, age, and weight.

-

Fast the animals for 4-6 hours before the experiment to mimic the clinical setting.

-

Anesthetize the animals using an appropriate method (e.g., isoflurane inhalation) to minimize movement during imaging.

Procedure:

-

Radiotracer Administration: Administer a known activity of 99mTc-EHIDA (e.g., 3.7 MBq/0.1 mCi in 100 µL for a mouse) via a tail vein injection.[15]

-

Dynamic Imaging (Optional): For pharmacokinetic analysis, acquire dynamic images using a small-animal SPECT or planar scintigraphy system immediately after injection for a set duration (e.g., 60 minutes).

-

Static Imaging and Biodistribution:

-

At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-injection, acquire static images.

-

Following the final imaging session, euthanize the animals.

-

Dissect major organs and tissues of interest (e.g., liver, gallbladder, small intestine, kidneys, blood, muscle, etc.).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[14][15][21][22]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular pathways of 99mTc-EHIDA uptake and excretion.

Caption: Clinical workflow for a HIDA scan.

Caption: Preclinical workflow for biodistribution studies.

Conclusion

The utility of 99mTc-EHIDA as a hepatobiliary imaging agent is firmly rooted in its well-defined uptake and excretion pathways. The process, governed by specific hepatic transporters and cellular mechanisms, allows for a detailed and quantitative assessment of liver function and biliary dynamics. For researchers and drug development professionals, a thorough understanding of these pathways, supported by robust experimental protocols, is essential for the accurate interpretation of imaging data and the development of novel diagnostic and therapeutic agents targeting the hepatobiliary system. The data and protocols presented in this guide provide a comprehensive resource to support these endeavors.

References

- 1. Linking organic anion transporting polypeptide 1B1 and 1B3 (OATP1B1 and OATP1B3) interaction profiles to hepatotoxicity - The hyperbilirubinemia use case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of human drug transporters OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of mechanisms for drug excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms and clinical implications of renal drug excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Excretion - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 8. news-medical.net [news-medical.net]

- 9. Mechanisms of renal excretion of drugs (with special reference to drugs used by anaesthetists) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. radiology.wisc.edu [radiology.wisc.edu]

- 11. medfordradiology.com [medfordradiology.com]

- 12. Interaction of digitalis-like compounds with liver uptake transporters NTCP, OATP1B1, and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies of the hepatocellular uptake of the hepatobiliary scintiscanning agent 99mTc-DISIDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. media.neliti.com [media.neliti.com]

- 15. Biodistribution of intravenous [99mTc]Tc-phytate in mouse models of chemically and foreign-body induced sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Routine Radiochemical Quality Control of 99mTc eluate and 99mTc-Labeled Radiopharmaceuticals | Bangladesh Journal of Nuclear Medicine [banglajol.info]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. cdn.ymaws.com [cdn.ymaws.com]

- 21. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Technetium-99m EHIDA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, quality control, and biological transport mechanisms of Technetium-99m EHIDA (Etifenin), a key radiopharmaceutical agent for hepatobiliary scintigraphy.

Core Molecular Structure and Properties

Technetium-99m this compound is a coordination complex consisting of a central, metastable technetium-99m (99mTc) ion chelated by two molecules of the ligand this compound, which stands for N-(2,6-diethylphenylcarbamoylmethyl)iminodiacetic acid. The formation of this stable complex requires the reduction of the technetium ion from the +7 oxidation state (as pertechnetate, TcO₄⁻) to a lower oxidation state, typically +3, which allows it to coordinate with the ligand.

The this compound ligand is a derivative of iminodiacetic acid (IDA) and acts as a tridentate ligand, coordinating with the technetium ion through the nitrogen atom and the two carboxylate oxygen atoms. With two this compound molecules, the technetium ion achieves a stable, likely octahedral, coordination geometry.

Physicochemical Properties

The key physicochemical properties of the this compound ligand and the final 99mTc-EHIDA complex are summarized below.

| Property | Value | Source |

| This compound Ligand (Etifenin) | ||

| Chemical Formula | C₁₆H₂₂N₂O₅ | [1] |

| Molecular Weight | 322.36 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Technetium-99m this compound Complex | ||

| Chemical Formula | C₃₂H₄₁N₄O₁₀Tc⁻ | [2] |

| Coordination | Two this compound ligands to one Tc(III) ion | [2][3] |

Quantitative Structural Data

Experimental Protocols

Synthesis of the this compound Ligand

The synthesis of N-(2,6-diethylphenylcarbamoylmethyl)iminodiacetic acid (this compound) is a multi-step organic synthesis process. While several methods exist, a common approach involves the reaction of 2,6-diethylaniline with chloroacetyl chloride, followed by reaction with iminodiacetic acid.

A representative synthesis protocol is as follows:

-

Step 1: Synthesis of ω-chloro-2,6-diethylacetanilide:

-

Dissolve 2,6-diethylaniline in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add chloroacetyl chloride dropwise while maintaining the low temperature.

-

Allow the reaction to proceed to completion. The product, ω-chloro-2,6-diethylacetanilide, can be isolated by precipitation and filtration.

-

-

Step 2: Synthesis of this compound:

-

React the ω-chloro-2,6-diethylacetanilide from Step 1 with iminodiacetic acid in an alkaline aqueous solution (e.g., using sodium hydroxide).

-

The reaction mixture is typically heated under reflux for several hours.

-

After cooling, the pH is adjusted to precipitate the crude this compound product.

-

The product can be purified by recrystallization from a suitable solvent like ethanol.

-

Preparation and Quality Control of the 99mTc-EHIDA Radiopharmaceutical

The final radiopharmaceutical is typically prepared from a sterile, non-pyrogenic "cold kit".[4] This kit contains the this compound ligand and a reducing agent, usually stannous chloride (SnCl₂), in a lyophilized form under a nitrogen atmosphere.

Preparation Protocol:

-

Elution: Obtain sodium pertechnetate (Na[99mTc]TcO₄) in sterile saline by eluting a 99Mo/99mTc generator.

-

Reconstitution: Aseptically inject a specified volume and activity of the [99mTc]TcO₄⁻ eluate into the vial containing the lyophilized this compound and stannous chloride.

-

Incubation: Gently agitate the vial to dissolve the contents and allow the reaction to proceed at room temperature for a designated period (typically a few minutes). During this time, the stannous ions reduce the Tc(VII) to a lower oxidation state, enabling the chelation by the this compound ligand.

Quality Control Protocol:

Radiochemical purity is a critical quality attribute and is determined to ensure that the majority of the radioactivity is bound to the this compound ligand.[5][6] The primary method for this is thin-layer chromatography (TLC).[6][7]

| Parameter | Specification | Method |

| Radiochemical Purity | Typically >95% | Instant Thin-Layer Chromatography (ITLC-SG) |

| Mobile Phase 1 (e.g., Saline) | To determine free pertechnetate ([99mTc]TcO₄⁻) | The 99mTc-EHIDA complex remains at the origin (Rf=0.0), while free pertechnetate moves with the solvent front (Rf=1.0). |

| Mobile Phase 2 (e.g., Acetone) | To determine reduced/hydrolyzed technetium (99mTcO₂) | The 99mTc-EHIDA complex and free pertechnetate move with the solvent front, while reduced/hydrolyzed technetium remains at the origin. |

Visualizations

Molecular Structure Diagram

Caption: Coordination of the central Technetium(III) ion by two tridentate this compound ligands.

Experimental Workflow Diagram

Caption: Workflow for the preparation of the 99mTc-EHIDA radiopharmaceutical.

Biological Transport Pathway Diagram

Caption: Hepatobiliary transport of 99mTc-EHIDA via OATP and MRP transporters.

Biological Mechanism of Action

The utility of 99mTc-EHIDA in hepatobiliary imaging stems from its ability to mimic the physiological pathway of bilirubin. After intravenous administration, the complex binds to albumin in the bloodstream and is transported to the liver.

-

Hepatocellular Uptake: The complex is taken up from the sinusoidal blood into the hepatocytes via a carrier-mediated, active transport system. This process is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), which are membrane transporters responsible for the uptake of various endogenous and exogenous compounds.[8][9]

-

Hepatocellular Transit: Once inside the hepatocyte, the 99mTc-EHIDA complex transits through the cell without being metabolized.

-

Biliary Excretion: The complex is then actively secreted from the hepatocyte into the bile canaliculi. This efflux is mediated by another group of transporters, specifically the Multidrug Resistance-Associated Proteins (MRPs), which are located on the canalicular membrane of the hepatocyte.[10][11][12]

This specific uptake and excretion pathway allows for the dynamic visualization of hepatocyte function, the patency of the biliary ducts, and gallbladder function.

References

- 1. N-(2,6-Diethylphenylcarbamoylmethyl)iminodiacetic Acid [cymitquimica.com]

- 2. akjournals.com [akjournals.com]

- 3. akjournals.com [akjournals.com]

- 4. www-pub.iaea.org [www-pub.iaea.org]

- 5. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid preparation and quality control method for technetium-99m-2-methoxy isobutyl isonitrile (technetium-99m-sestamibi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Anion Uptake by Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The human multidrug resistance-associated protein MRP is a plasma membrane drug-efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The human multidrug resistance-associated protein MRP is a plasma membrane drug-efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Development of Iminodiacetic Acid Derivatives: A Technical Guide

Abstract

Iminodiacetic acid (IDA), a simple yet versatile chelating agent, has served as a foundational scaffold for the development of a diverse array of derivatives with significant applications across various scientific disciplines. From their initial exploration as metal ion sequestering agents to their pivotal role in the advancement of diagnostic radiopharmaceuticals, their utility as key intermediates in the synthesis of globally important herbicides, and their emergence as powerful tools in modern organic synthesis, the historical journey of IDA derivatives is a testament to the enduring power of fundamental chemical principles in driving innovation. This in-depth technical guide provides a comprehensive overview of the historical development of iminodiacetic acid derivatives, detailing key milestones, experimental protocols for the synthesis of significant compounds, and quantitative data to support their application. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and evolution of this important class of molecules.

Early Developments: The Dawn of Chelating Agents

The story of iminodiacetic acid derivatives begins with the broader exploration of aminopolycarboxylic acids as chelating agents. Following the pioneering work on ethylenediaminetetraacetic acid (EDTA), iminodiacetic acid, with its tridentate N,O,O-coordination sphere, was introduced in the early 1950s by Schwarzenbach as a notable chelating ligand.[1] Its ability to form stable complexes with a variety of metal ions laid the groundwork for its future applications.

The fundamental chelating properties of IDA are defined by the formation of two stable five-membered chelate rings upon coordination with a metal ion. This structural feature imparts greater stability to the resulting metal complexes compared to bidentate ligands like glycine, though they are less stable than complexes formed with tetradentate ligands such as nitrilotriacetic acid.[1]

A Pivotal Role in Diagnostic Medicine: Hepatobiliary Imaging Agents

A significant breakthrough in the application of IDA derivatives occurred in the 1970s with their development as radiopharmaceuticals for hepatobiliary imaging.[2][3] Researchers discovered that by N-substituting the iminodiacetic acid core, they could create molecules that, when chelated with the gamma-emitting radionuclide Technetium-99m (⁹⁹ᵐTc), would be selectively taken up by hepatocytes and excreted into the biliary system. This led to the development of a class of diagnostic agents for cholescintigraphy, commonly known as HIDA (Hepatobiliary Iminodiacetic Acid) scans, used to evaluate the function of the gallbladder and biliary ducts.[1]

The general principle behind these agents is the concept of "bifunctional chelators," where one part of the molecule (the IDA moiety) is responsible for strongly binding the metallic radionuclide, while the other part (the N-substituent) dictates the biological behavior of the complex.[2][3] A variety of N-substituted IDA derivatives were synthesized and evaluated, with the substitution on the phenyl ring of an N-phenylcarbamoylmethyl group proving particularly effective. Notable examples include:

-

HIDA (Lidofenin): N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid

-

Mebrofenin: N-(3-bromo-2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid

-

Disofenin: N-(2,6-diisopropylphenylcarbamoylmethyl)iminodiacetic acid

These derivatives offered significant improvements in diagnostic imaging by providing clearer images of the hepatobiliary system.

Experimental Protocols

The synthesis of N-substituted IDA derivatives for radiopharmaceutical applications typically involves the reaction of a haloacetylated aniline with iminodiacetic acid. A general procedure is as follows:

-

Synthesis of the N-(chloroacetyl)aniline derivative: The appropriately substituted aniline (e.g., 2,6-dimethylaniline for HIDA) is reacted with chloroacetyl chloride in a suitable solvent, such as glacial acetic acid, often at reduced temperatures to control the exothermic reaction. The product, an ω-chloro-acetanilide derivative, can then be isolated.

-

Condensation with Iminodiacetic Acid: The ω-chloro-acetanilide derivative is then condensed with iminodiacetic acid in an aqueous or aqueous-alcoholic medium at an alkaline pH. The reaction mixture is typically heated under reflux for several hours. The desired N-substituted iminodiacetic acid derivative is then isolated by acidification of the reaction mixture, leading to its precipitation.

The labeling of IDA derivatives with ⁹⁹ᵐTc is generally achieved through a reduction-chelation reaction. A typical "instant kit" method involves the following steps:

-

A sterile, pyrogen-free vial containing the lyophilized IDA derivative and a reducing agent (commonly stannous chloride, SnCl₂) is used.

-

A sterile solution of sodium pertechnetate (Na⁹⁹ᵐTcO₄), eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator, is aseptically added to the vial.

-

The pertechnetate (⁹⁹ᵐTc in the +7 oxidation state) is reduced by the stannous ions to a lower oxidation state, which then readily complexes with the iminodiacetic acid derivative.

-

The resulting ⁹⁹ᵐTc-IDA complex is then ready for intravenous administration after appropriate quality control checks.

Quantitative Data

The efficacy of ⁹⁹ᵐTc-IDA derivatives as hepatobiliary imaging agents is determined by their biodistribution and pharmacokinetic properties. The following table summarizes key quantitative data for some common derivatives.

| Derivative | Radiochemical Purity (%) | Liver Uptake (%ID at 10 min) | Biliary Excretion (%ID at 60 min) |

| ⁹⁹ᵐTc-HIDA (Lidofenin) | > 95 | ~85 | ~70 |

| ⁹⁹ᵐTc-Mebrofenin | > 98 | > 90 | > 85 |

| ⁹⁹ᵐTc-Disofenin | > 95 | ~80 | ~65 |

%ID = Percentage of Injected Dose

Signaling Pathways and Workflows

The diagnostic utility of ⁹⁹ᵐTc-IDA derivatives is based on their physiological transport through the hepatobiliary system. The following diagram illustrates the experimental workflow of a HIDA scan.

Caption: Workflow of a HIDA scan.

A Cornerstone of Modern Agriculture: The Glyphosate Intermediate

Iminodiacetic acid is a crucial intermediate in one of the primary industrial syntheses of glyphosate, the active ingredient in the widely used broad-spectrum herbicide, Roundup®.[4] The discovery of glyphosate's herbicidal properties by Monsanto in 1970 and its subsequent commercialization in 1974 marked a significant development in agriculture.[4]

The synthesis of glyphosate via the iminodiacetic acid route involves a Mannich-type reaction where IDA is reacted with formaldehyde and phosphorous acid (or a precursor like phosphorus trichloride).[4] This method has been a cornerstone of industrial glyphosate production for decades.

Signaling Pathway: Inhibition of the Shikimate Pathway

Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[4] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms but is absent in animals, which is the basis for its selective toxicity.[4]

Caption: Glyphosate's mechanism of action.

Versatility in Separation Science: Chelating Resins

The inherent metal-chelating ability of iminodiacetic acid has been harnessed in the development of chelating ion-exchange resins. These materials consist of a solid polymer backbone, typically polystyrene-divinylbenzene, to which iminodiacetic acid functional groups are covalently attached.[5] One of the most well-known examples is Chelex 100 resin.[1]

These resins exhibit high selectivity for divalent and trivalent metal ions over monovalent alkali and alkaline earth metal ions, making them highly effective for the preconcentration of trace metals and the removal of heavy metals from wastewater.[5][6]

Experimental Protocol: Synthesis of an IDA Chelating Resin

A common method for the preparation of IDA-functionalized resins is the reaction of a chloromethylated polymer with iminodiacetic acid or its ester.

-

Preparation of the Chloromethylated Resin: A copolymer of styrene and divinylbenzene is chloromethylated using chloromethyl methyl ether and a Lewis acid catalyst.

-

Functionalization with Iminodiacetate: The chloromethylated resin is then reacted with the disodium salt of iminodiacetic acid in a suitable solvent, such as dimethylformamide, at an elevated temperature.

-

Washing and Conditioning: The resulting resin is thoroughly washed to remove unreacted reagents and conditioned to the desired ionic form for use.

Quantitative Data: Metal Ion Binding Capacities

The performance of IDA chelating resins is often characterized by their binding capacity for various metal ions.

| Metal Ion | Typical Binding Capacity (mmol/g of dry resin) |

| Cu²⁺ | 0.5 - 1.5 |

| Ni²⁺ | 0.4 - 1.2 |

| Zn²⁺ | 0.4 - 1.0 |

| Pb²⁺ | 0.3 - 0.8 |

A Modern Tool for Organic Synthesis: MIDA Boronates

In more recent years, a derivative of iminodiacetic acid, N-methyliminodiacetic acid (MIDA), has found a novel and powerful application in organic synthesis. MIDA is used to form stable, crystalline boronate esters (MIDA boronates) from often unstable boronic acids. These MIDA boronates serve as protected forms of boronic acids that are compatible with a wide range of reaction conditions and can be readily purified by chromatography.

The true utility of MIDA boronates lies in their application in iterative cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The MIDA protecting group can be cleaved under mild basic conditions to release the free boronic acid in situ, which can then participate in the cross-coupling reaction. This allows for the sequential and controlled formation of multiple carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Logical Relationship: The Role of MIDA in Suzuki-Miyaura Coupling

Caption: Iterative Suzuki-Miyaura coupling with MIDA boronates.

Conclusion

The historical development of iminodiacetic acid derivatives showcases a remarkable trajectory from a fundamental chelating agent to a diverse family of molecules with profound impacts on medicine, agriculture, and chemical synthesis. The journey of IDA derivatives underscores the importance of understanding structure-activity relationships and the power of chemical modification to tailor molecular properties for specific applications. As research continues to uncover new applications and synthetic methodologies, the legacy of iminodiacetic acid and its derivatives is set to continue, providing valuable tools for scientists and innovators across numerous fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chelating resins with iminodiacetic acid and its wastewater treatment application | Semantic Scholar [semanticscholar.org]

- 5. iminodiacetic acid chelating: Topics by Science.gov [science.gov]

- 6. US10364303B2 - Iminodiacetic acid type chelate resin and method for producing same - Google Patents [patents.google.com]

An In-Depth Technical Guide to EHIDA and Other Iminodiacetic Acid Derivatives in Hepatobiliary Scintigraphy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (99mTc) labeled iminodiacetic acid (IDA) derivatives are a cornerstone of functional hepatobiliary scintigraphy, a non-invasive imaging modality that provides critical information on hepatic function, biliary drainage, and gallbladder pathology. These radiopharmaceuticals, upon intravenous administration, are taken up by hepatocytes, transported into the biliary system, and subsequently excreted into the small intestine, mirroring the physiological pathway of bilirubin.[1] The kinetics of this process are invaluable for diagnosing a range of hepatobiliary disorders.

This technical guide provides a comprehensive comparison of Ethyl-iminodiacetic acid (EHIDA) with other prominent IDA derivatives, namely Diisopropyl-iminodiacetic acid (DISIDA) and Mebrofenin. It delves into their chemical structures, mechanisms of action, comparative pharmacokinetics, and the experimental protocols essential for their evaluation. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development and application of radiopharmaceuticals.

Chemical Structures and Properties

The biological behavior of 99mTc-IDA derivatives is intrinsically linked to their chemical structure. The core structure consists of an iminodiacetic acid chelating group attached to a substituted aniline ring. Variations in the substituents on the aniline ring significantly influence the lipophilicity, plasma protein binding, and ultimately, the pharmacokinetic profile of the radiopharmaceutical.[2]

Table 1: Chemical Structures of Key Iminodiacetic Acid Derivatives

| Derivative | Chemical Name | Molecular Formula | Key Structural Features |

| This compound | N-(2,6-Diethylphenylcarbamoylmethyl)iminodiacetic acid | C16H22N2O5 | Two ethyl groups on the phenyl ring. |

| DISIDA | N-(2,6-Diisopropylphenylcarbamoylmethyl)iminodiacetic acid | C18H26N2O5 | Two isopropyl groups on the phenyl ring, leading to increased lipophilicity compared to this compound. |

| Mebrofenin | 99mTc-3-bromo-2,4,6-trimethylphenylcarbamoylmethyl iminodiacetic acid | C15H19BrN2O5 | A bromine atom and three methyl groups on the phenyl ring, resulting in high lipophilicity and hepatic extraction efficiency.[3] |

Mechanism of Action: Hepatic Transport Pathway

The journey of 99mTc-IDA derivatives from the bloodstream to the small intestine is a multi-step process mediated by specific transporters on hepatocytes. Upon intravenous injection, these complexes bind to albumin in the plasma, which minimizes their renal excretion.[4] In the liver sinusoids, they dissociate from albumin and are taken up by hepatocytes via Organic Anion Transporting Polypeptides (OATPs).[2][5] Inside the hepatocyte, the radiopharmaceutical traverses the cell without undergoing metabolism and is then actively transported across the canalicular membrane into the bile canaliculi by Multidrug Resistance-Associated Protein 2 (MRP2).[2][6] From there, it follows the path of bile into the gallbladder and eventually the duodenum.

Comparative Pharmacokinetics

The clinical utility of different IDA derivatives is determined by their pharmacokinetic profiles, specifically their efficiency of hepatic uptake and the rate of biliary excretion versus renal clearance. An ideal agent exhibits high hepatic extraction, rapid transit through the liver, and minimal urinary excretion.

Table 2: Comparative Pharmacokinetic Data of 99mTc-IDA Derivatives

| Parameter | 99mTc-EHIDA | 99mTc-DISIDA | 99mTc-Mebrofenin |

| Hepatic Uptake | High | High | Very High[7] |

| Plasma Clearance | Rapid | Rapid | Very Rapid[7] |

| Biliary Excretion | Rapid | Rapid | Rapid[2] |

| Urinary Excretion (Normal Bilirubin) | Low | Low | ~1% in 3 hours |

| Urinary Excretion (Elevated Bilirubin) | Increased | Increased | ~3% in 3 hours (mean bilirubin 9.8 mg/dL) |

Mebrofenin is generally considered the agent of choice, particularly in patients with hyperbilirubinemia, due to its higher hepatic extraction and greater resistance to competition from bilirubin for uptake and excretion. DISIDA also demonstrates excellent imaging characteristics. This compound, while an effective agent, may show increased renal excretion in the presence of elevated bilirubin levels.

Experimental Protocols

The following sections detail standardized protocols for the preparation and evaluation of 99mTc-IDA derivatives.

Radiolabeling of Iminodiacetic Acid Derivatives with 99mTc

This protocol describes the direct labeling of an IDA derivative using a stannous chloride reduction method.

Materials:

-

Sterile, pyrogen-free vial containing the lyophilized IDA derivative kit (e.g., this compound, DISIDA, or Mebrofenin) with stannous chloride dihydrate.

-

Sterile, non-pyrogenic 99mTc-pertechnetate (Na99mTcO4) eluted from a 99Mo/99mTc generator.

-

Sterile 0.9% sodium chloride (saline) for injection.

-

Lead-shielded vial and syringe shields.

Procedure:

-

Place the lyophilized IDA kit vial in a lead pot.

-

Aseptically inject the required activity of 99mTc-pertechnetate (typically up to 100 mCi in 1-5 mL of saline) into the vial.

-

Gently swirl the contents of the vial for approximately one minute to ensure complete dissolution of the lyophilized powder.

-

Allow the vial to stand at room temperature for at least 10-15 minutes to ensure complete complexation.

-

Visually inspect the solution for any particulate matter before proceeding to quality control.

Quality Control: Radiochemical Purity Assessment

Radiochemical purity is a critical parameter to ensure that the radioactivity is associated with the desired chemical form. Thin-layer chromatography (TLC) is a common method for this assessment.

Materials:

-

Instant thin-layer chromatography silica gel (ITLC-SG) strips.

-

Developing solvents (e.g., acetone, saline).

-

Chromatography developing tank.

-

Radiochromatogram scanner or a gamma counter.

Procedure:

-

Apply a small spot (1-2 µL) of the prepared 99mTc-IDA solution onto the origin of two ITLC-SG strips.

-

Place one strip in a developing tank containing acetone as the mobile phase. The 99mTc-pertechnetate impurity will migrate with the solvent front (Rf = 1), while the 99mTc-IDA complex and reduced/hydrolyzed technetium (99mTcO2) remain at the origin (Rf = 0).

-

Place the second strip in a developing tank containing saline as the mobile phase. The 99mTc-IDA complex and 99mTc-pertechnetate will migrate with the solvent front (Rf = 1), while the 99mTcO2 impurity remains at the origin (Rf = 0).

-

Allow the solvent to migrate to the top of the strips.

-

Remove the strips, mark the solvent front, and cut them into two halves (origin and front).

-

Measure the radioactivity of each half in a gamma counter.

-

Calculate the radiochemical purity: % Radiochemical Purity = 100% - (% 99mTc-pertechnetate + % 99mTcO2) A radiochemical purity of >95% is generally considered acceptable for clinical use.

In Vitro Plasma Stability

This assay determines the stability of the radiolabeled compound in human plasma.

Materials:

-

Freshly prepared 99mTc-IDA derivative.

-

Human plasma.

-

Incubator or water bath at 37°C.

-

TLC system for radiochemical purity analysis.

Procedure:

-

Add a small volume of the 99mTc-IDA derivative to a tube containing human plasma.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, and 6 hours), withdraw an aliquot of the plasma mixture.

-

Determine the radiochemical purity of each aliquot using the TLC method described in section 5.2.

-

Plot the percentage of intact 99mTc-IDA derivative against time to assess its stability.

In Vivo Biodistribution Studies in Rodent Models

Animal biodistribution studies are essential for evaluating the pharmacokinetic profile of a new radiopharmaceutical.

Materials:

-

Healthy rodents (e.g., mice or rats).

-

99mTc-IDA derivative solution.

-

Anesthesia.

-

Syringes and needles for injection and blood collection.

-

Gamma counter.

-

Dissection tools.

Procedure:

-

Anesthetize the animals.

-

Inject a known quantity of the 99mTc-IDA derivative (typically 0.1-0.2 mL) into the tail vein of each animal.

-

At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes) post-injection, euthanize a group of animals.

-

Collect blood via cardiac puncture.

-

Dissect and collect major organs and tissues of interest (liver, kidneys, spleen, stomach, intestines, heart, lungs, muscle, and bone).

-

Weigh each organ and tissue sample.

-

Measure the radioactivity in each sample and in the collected blood using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Conclusion

The choice of a 99mTc-IDA derivative for hepatobiliary scintigraphy depends on the specific clinical question and the patient's condition. While this compound and DISIDA are effective agents, mebrofenin demonstrates superior performance, especially in patients with impaired liver function and hyperbilirubinemia, due to its high hepatic extraction and resistance to bilirubin competition. The detailed experimental protocols provided in this guide offer a standardized framework for the evaluation of existing and novel IDA derivatives, ensuring the quality, safety, and efficacy of these vital diagnostic agents. Further research focusing on the development of IDA derivatives with even more favorable pharmacokinetic profiles continues to be an active area of investigation in radiopharmaceutical sciences.

References

- 1. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Distinguishing Molecular Properties of OAT, OATP, and MRP Drug Substrates by Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodistribution of intravenous [99mTc]Tc-phytate in mouse models of chemically and foreign-body induced sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Results of hepatobiliary imaging using Tc-99m this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nucmedtutorials.com [nucmedtutorials.com]

- 7. Comparative evaluation of newly developed {sup 99m}Tc-O{sub 2}S{sub 4} and conventionally used {sup 99m}Tc-Mebrofenin as hepatobiliary imaging agent (Journal Article) | ETDEWEB [osti.gov]

In-Depth Technical Guide: Pharmacokinetics and Biodistribution of EHIDA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Technetium-99m (99mTc)-labeled EHIDA (2,6-diethylphenylcarbamoylmethyliminodiacetic acid), a radiopharmaceutical agent primarily utilized in hepatobiliary scintigraphy. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data from human and animal studies, and provide detailed experimental methodologies for preclinical evaluation.

Pharmacokinetic Profile of 99mTc-EHIDA

99mTc-EHIDA is administered intravenously and rapidly distributes throughout the body. Its pharmacokinetic profile is characterized by swift blood clearance, predominantly through hepatic uptake and subsequent biliary excretion.

Human Pharmacokinetic Parameters

Clinical studies have elucidated the key pharmacokinetic parameters of 99mTc-EHIDA in humans. Following intravenous injection, the agent is quickly cleared from the bloodstream. A significant portion of the injected dose is extracted by the hepatocytes during its first pass through the liver.

| Parameter | Value | Species | Notes | Reference |

| Blood Clearance | Human | Rapid clearance observed. | [1] | |

| % Injected Dose at 2.5 min | 27.5% | Human | [1] | |

| % Injected Dose at 30 min | 5% | Human | [1] | |

| Cumulative Excretion (by 2 hours) | Human | [1] | ||

| Biliary Excretion | 69% | Human | [1] | |

| Urinary Excretion | 14% | Human | [1] | |

| Peak Bile Excretion | Human | [1] | ||

| Time to Peak | 45 - 60 min | Human | [1] | |

| % Injected Dose at Peak | 15.4% | Human | [1] |

Note: The pharmacokinetics can be influenced by the patient's liver function. In cases of hepatobiliary dysfunction, blood clearance is delayed, and urinary excretion is increased.

Biodistribution of 99mTc-EHIDA

The biodistribution of 99mTc-EHIDA is primarily characterized by high uptake in the liver, followed by excretion into the biliary system, with minimal accumulation in other organs in healthy subjects.

Animal Biodistribution Data

Preclinical studies in animal models, particularly rats, have provided quantitative data on the organ distribution of 99mTc-EHIDA.

| Organ | % Injected Dose at 30 min | Species | Notes | Reference |

| Intestine | >70% | Rat | Reflects biliary excretion. | [2] |

| Bladder and Urine | <15% | Rat | [2] | |

| Kidney | <2.5% per gram | Rat | [2] | |

| Liver | <1% per gram | Rat | This value likely reflects clearance from the liver into the bile at this time point. | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the pharmacokinetic and biodistribution assessment of 99mTc-EHIDA.

Animal Biodistribution Study Protocol

This protocol outlines a typical procedure for evaluating the biodistribution of 99mTc-EHIDA in a rodent model.

3.1.1. Animal Model

-

Species: Wistar rats or BALB/c mice are commonly used.

-

Health Status: Healthy, adult animals of a specific weight range (e.g., 150-200 g for rats, 20-25 g for mice).

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Fasting: Animals should be fasted overnight with free access to water to ensure an empty gallbladder and reduce variability in hepatobiliary transit.

3.1.2. Radiopharmaceutical Preparation and Administration

-

Radiolabeling: 99mTc-EHIDA is prepared from a sterile, pyrogen-free kit according to the manufacturer's instructions. The radiochemical purity should be assessed using techniques like thin-layer chromatography (TLC) and should typically be >95%.

-

Dose Preparation: The required activity of 99mTc-EHIDA is diluted in sterile saline. The injection volume should be kept minimal (e.g., 0.1-0.2 mL for mice).

-

Administration: A predetermined amount of radioactivity (e.g., 3.7 MBq or 100 µCi) is injected intravenously via the tail vein.

3.1.3. Sample Collection and Measurement

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) to assess the time-course of distribution.

-

Organ Harvesting: Key organs and tissues are dissected, rinsed, blotted dry, and weighed. These typically include the liver, gallbladder, small intestine, large intestine, kidneys, spleen, stomach, heart, lungs, and blood. Urine is also collected.

-

Radioactivity Measurement: The radioactivity in each organ is measured using a calibrated gamma counter.

-

Data Analysis: The percentage of the injected dose per organ (%ID/organ) and per gram of tissue (%ID/g) is calculated.

Human Pharmacokinetic Study Protocol

This protocol describes a typical approach for assessing the pharmacokinetics of 99mTc-EHIDA in human subjects.

3.2.1. Subject Selection

-

Inclusion Criteria: Healthy volunteers or patients with suspected hepatobiliary dysfunction.

-

Exclusion Criteria: Pregnancy, breastfeeding, or known hypersensitivity to the components of the this compound kit.

-

Informed Consent: All subjects must provide written informed consent.

3.2.2. Study Procedure

-

Fasting: Subjects should fast for at least 4-6 hours prior to the study.

-

Radiopharmaceutical Administration: A standard dose of 99mTc-EHIDA (e.g., 185-370 MBq or 5-10 mCi) is administered as an intravenous bolus.

-

Blood Sampling: Venous blood samples are collected at multiple time points post-injection (e.g., 2, 5, 10, 20, 30, 60, 90, and 120 minutes).

-

Urine Collection: Urine is collected over a defined period (e.g., 24 hours) to determine the extent of renal excretion.

-

Imaging: Dynamic scintigraphic images of the hepatobiliary region are acquired using a gamma camera to visualize the uptake and excretion of the radiotracer.

3.2.3. Data Analysis

-

Blood Clearance: The radioactivity in the blood samples is measured, and the data are used to calculate blood clearance parameters, including the half-life of the different clearance phases.

-

Urinary Excretion: The total radioactivity in the collected urine is measured to determine the cumulative urinary excretion.

-

Hepatic Uptake and Excretion: Regions of interest (ROIs) are drawn over the liver and heart on the dynamic scintigraphic images to generate time-activity curves. These curves are used to calculate hepatic uptake and excretion rates.

Visualizations

Experimental Workflow for a Biodistribution Study

Pharmacokinetic Pathway of 99mTc-EHIDA

References

An In-Depth Technical Guide to the Fundamental Principles of Cholescintigraphy with EHIDA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholescintigraphy, also known as hepatobiliary scintigraphy or HIDA (hepatobiliary iminodiacetic acid) scan, is a functional imaging modality that provides a non-invasive, quantitative assessment of hepatobiliary function. By utilizing radiotracers, primarily Technetium-99m (99mTc) labeled iminodiacetic acid derivatives like Ethyl-HIDA (EHIDA), this technique allows for the real-time visualization and measurement of bile production, secretion, and flow. This guide delves into the core principles of cholescintigraphy with a focus on this compound, outlining its mechanism of action, detailed experimental protocols, and the quantitative data integral to its application in research and clinical settings.

Core Principles and Mechanism of Action

The utility of 99mTc-EHIDA and other IDA derivatives in cholescintigraphy lies in their physiological handling, which closely mimics that of bilirubin. Following intravenous administration, these radiotracers are bound to albumin in the bloodstream and transported to the liver.[1]

Hepatocellular Uptake and Transport

The uptake of 99mTc-IDA compounds from the sinusoidal blood into hepatocytes is an active transport process mediated by specific membrane transporters.[2][3] Unlike bilirubin, these compounds are not conjugated within the hepatocytes.[4][5] The primary transporters involved in the hepatic uptake of 99mTc-mebrofenin (a modern IDA derivative with a similar mechanism to this compound) are the Organic Anion-Transporting Polypeptides OATP1B1 and OATP1B3.[3][6] These transporters are located on the basolateral membrane of hepatocytes and are responsible for the influx of a variety of endogenous and exogenous compounds from the blood.[7][8]

Biliary Excretion

Following uptake, the radiotracer traverses the hepatocyte and is secreted into the biliary canaliculi. This excretory step is also an active transport process, primarily mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter located on the canalicular membrane of the hepatocyte.[7][9][10] From the biliary canaliculi, the radiotracer flows with the bile into larger bile ducts, the gallbladder, and ultimately into the small intestine.[1]

This physiological pathway allows for the dynamic assessment of several key aspects of hepatobiliary function, including:

-

Hepatocellular function: The rate of uptake of the radiotracer from the blood into the liver reflects the functional capacity of the hepatocytes.[4]

-

Biliary drainage: The movement of the tracer through the biliary tree and into the small intestine provides information on the patency of the bile ducts.[1][11]

-

Gallbladder function: The filling of the gallbladder with the radiotracer and its subsequent emptying in response to a physiological or pharmacological stimulus allows for the quantitative assessment of gallbladder function.[12][13]

Quantitative Data in Cholescintigraphy

Quantitative analysis is a cornerstone of cholescintigraphy, providing objective measures of hepatobiliary function. The most common quantitative parameter is the Gallbladder Ejection Fraction (GBEF). Other quantitative indices of hepatic function can also be derived from time-activity curves generated from regions of interest over the liver and heart.[14]

Table 1: Quantitative Parameters in Cholescintigraphy

| Parameter | Description | Normal Values | Clinical Significance |

| Gallbladder Ejection Fraction (GBEF) | The percentage of gallbladder contents emptied in response to a cholecystagogue (e.g., cholecystokinin or a fatty meal). | ≥38% with a 60-minute infusion of sincalide.[15] A GBEF < 35-40% is often considered abnormal.[16][17] | A low GBEF may indicate chronic cholecystitis or biliary dyskinesia.[12][16] |

| Time to Maximum Hepatic Uptake (T-max) | The time taken for the liver to reach its peak radioactivity after injection. | Varies with the specific IDA agent and patient condition. | Prolonged T-max can suggest hepatocellular dysfunction. |

| Hepatic Excretion Half-Time (T½ ex) | The time taken for the radioactivity in the liver to decrease by half from its peak value. | Varies with the specific IDA agent and patient condition. | A prolonged T½ ex may indicate biliary obstruction or hepatocellular dysfunction. |

| Biliary-to-Bowel Transit Time | The time from radiotracer injection to its appearance in the small intestine. | Typically within 60 minutes.[18] | Delayed transit can indicate obstruction of the common bile duct or sphincter of Oddi dysfunction. |

Experimental Protocols

The following are detailed methodologies for performing cholescintigraphy with 99mTc-EHIDA or other IDA derivatives. Protocols may be adapted based on the specific clinical or research question.

Radiopharmaceutical Preparation and Quality Control

-

Preparation: 99mTc-EHIDA is prepared from a sterile, non-pyrogenic kit containing the this compound ligand and a reducing agent (usually stannous chloride). Aseptically add sterile, oxidant-free 99mTc-pertechnetate to the vial. The 99mTc is reduced by the stannous ions and chelates with the this compound.

-

Quality Control: Radiochemical purity is assessed to ensure that the 99mTc has been efficiently incorporated into the this compound complex. This is typically performed using instant thin-layer chromatography (ITLC).[19][20] A high radiochemical purity (>95%) is required for clinical use.

Patient Preparation

-

Fasting: The patient should be fasting for a minimum of 4-6 hours prior to the study to allow for gallbladder filling.[11] Prolonged fasting (>24 hours) should be avoided as it can lead to a functionally obstructed gallbladder, resulting in a false-positive study.

-

Medications: Certain medications that can affect gallbladder motility or biliary dynamics (e.g., opioids, octreotide) should be discontinued if possible, following consultation with the referring physician.

Imaging Protocol for Acute Cholecystitis

-

Radiopharmaceutical Administration: Administer an intravenous bolus of 111–185 MBq (3–5 mCi) of 99mTc-EHIDA.[14]

-

Image Acquisition:

-

Begin dynamic imaging immediately after injection with the patient in the supine position and the gamma camera positioned over the right upper quadrant of the abdomen.

-

Acquire images every 1-5 minutes for 60 minutes.

-

If the gallbladder is not visualized by 60 minutes, delayed imaging at 3-4 hours or the administration of morphine may be performed.[1][18] Morphine induces contraction of the sphincter of Oddi, which increases pressure in the common bile duct and facilitates gallbladder filling if the cystic duct is patent.

-

Imaging Protocol for Biliary Dyskinesia (GBEF Measurement)

-

Radiopharmaceutical Administration and Initial Imaging: Administer 99mTc-EHIDA as described above and acquire images until the gallbladder is maximally filled (typically 60 minutes).

-

Cholecystagogue Administration: Administer a cholecystagogue to stimulate gallbladder contraction. The standard is an intravenous infusion of sincalide (a synthetic form of cholecystokinin) at a dose of 0.02 µg/kg over 60 minutes.[15][16] Alternatively, a standardized fatty meal can be used.

-

Post-Stimulation Imaging: Acquire dynamic images for 60 minutes following the start of the cholecystagogue infusion.

-

GBEF Calculation:

-

Draw regions of interest (ROIs) around the gallbladder at its maximum filling (pre-stimulation) and at its minimum size (post-stimulation).

-

Correct for background radioactivity.

-

Calculate the GBEF using the following formula: GBEF (%) = [(Maximal gallbladder counts - Minimal gallbladder counts) / Maximal gallbladder counts] x 100

-

Visualizations

Physiological Pathway of 99mTc-EHIDA

Caption: Hepatocellular transport and biliary excretion pathway of 99mTc-EHIDA.

Experimental Workflow for GBEF Measurement

Caption: Step-by-step workflow for quantitative cholescintigraphy.

Conclusion

Cholescintigraphy with 99mTc-EHIDA and other IDA derivatives remains an invaluable tool in the assessment of hepatobiliary function. Its ability to provide quantitative data on hepatocellular uptake, biliary excretion, and gallbladder motor function makes it highly relevant for both clinical diagnostics and research in hepatology, gastroenterology, and drug development. A thorough understanding of the underlying physiological principles and adherence to standardized experimental protocols are crucial for obtaining accurate and reproducible results. This guide provides a foundational framework for professionals seeking to utilize this powerful functional imaging technique.

References

- 1. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Studies of the hepatocellular uptake of the hepatobiliary scintiscanning agent 99mTc-DISIDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transporters involved in the hepatic uptake of (99m)Tc-mebrofenin and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. European Nuclear Medicine Guide [nucmed-guide.app]

- 5. radiopaedia.org [radiopaedia.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]mebrofenin Imaging in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 11. radiopaedia.org [radiopaedia.org]

- 12. Cholescintigraphy in acute and chronic cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HIDA scan - Mayo Clinic [mayoclinic.org]

- 14. tech.snmjournals.org [tech.snmjournals.org]

- 15. med.emory.edu [med.emory.edu]

- 16. Optimal hepatobiliary scintigraphy for gallbladder dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative cholescintigraphy: assessment of gallbladder filling and emptying and duodenogastric reflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.agilitycms.com [cdn.agilitycms.com]

- 19. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Routine Radiochemical Quality Control of 99mTc eluate and 99mTc-Labeled Radiopharmaceuticals | Bangladesh Journal of Nuclear Medicine [banglajol.info]

Navigating the Biliary Labyrinth: A Technical Guide to EHIDA Imaging in the Diagnosis of Acute Cholecystitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute cholecystitis, an inflammation of the gallbladder, presents a significant diagnostic challenge in the acute care setting. While various imaging modalities are available, hepatobiliary iminodiacetic acid (HIDA) scanning, also known as cholescintigraphy or EHIDA imaging, remains a cornerstone for definitive diagnosis, particularly when other methods yield equivocal results.[1][2] This technical guide provides an in-depth exploration of the principles, protocols, and diagnostic accuracy of this compound imaging for acute cholecystitis, tailored for a scientific audience.

The fundamental principle of this compound imaging lies in the intravenous administration of a technetium-99m (Tc-99m) labeled iminodiacetic acid analogue.[3][4] These radiotracers are taken up by hepatocytes and excreted into the biliary system, mimicking the physiological pathway of bile.[3][5] In a healthy individual, the tracer will sequentially appear in the liver, common bile duct, gallbladder, and small intestine. However, in approximately 95% of acute cholecystitis cases, the cystic duct is obstructed, preventing the radiotracer from entering the gallbladder.[6] This non-visualization of the gallbladder is the primary diagnostic indicator of acute cholecystitis on an this compound scan.[3]

Experimental Protocol for this compound Scintigraphy

A standardized protocol is crucial for ensuring the accuracy and reproducibility of this compound scans. The following outlines a typical experimental workflow for a patient with suspected acute cholecystitis.

Patient Preparation

-

Fasting: The patient must be fasting for a minimum of 4 to 6 hours prior to the administration of the radiopharmaceutical.[4][7] This is to ensure the gallbladder is not contracted, which could lead to a false-positive result.[8] Prolonged fasting (greater than 24 hours) should also be avoided as it can cause the gallbladder to be full of viscous bile, also potentially leading to non-visualization.[8][9]

-

Medication Review: A thorough review of the patient's current medications is necessary. Opiates, such as morphine, can interfere with the scan by causing contraction of the sphincter of Oddi, which may delay or prevent the tracer from entering the small intestine.[6]

Radiopharmaceutical Administration and Imaging

-

Radiotracer: Technetium-99m (Tc-99m) labeled mebrofenin or other iminodiacetic acid analogues are the standard radiopharmaceuticals.[9] An adult dose of 150 MBq is typically administered intravenously.[9]

-

Imaging Acquisition:

-

The patient is positioned supine under a gamma camera.[7]

-

Dynamic imaging is initiated immediately upon injection and continues for at least 60 minutes.

-

Images are reviewed for visualization of the liver, common bile duct, gallbladder, and small intestine.

-

-

Delayed Imaging and Pharmacological Intervention:

-

If the gallbladder is not visualized within 60 minutes, delayed imaging at 3 to 4 hours may be performed.[3][10]

-

Alternatively, morphine can be administered intravenously (e.g., 0.04 mg/kg) to induce a transient contraction of the sphincter of Oddi.[6] This increases biliary pressure and can facilitate the filling of a patent cystic duct, thereby shortening the study time. If the gallbladder is still not visualized after morphine administration, the diagnosis of acute cholecystitis is supported.

-

Diagnostic Accuracy of this compound Imaging

This compound scanning is renowned for its high sensitivity in detecting acute cholecystitis. However, its specificity can be more variable and is influenced by various clinical factors.

| Diagnostic Parameter | This compound Scan | Ultrasound | Computed Tomography (CT) | Reference(s) |

| Sensitivity | 83% - 97% | 26% - 94% | 90% - 95% | [11][12][13][14][15][16][17][18] |

| Specificity | 36% - 100% | 58% - 91% | 59% - 94% | [13][16][17][19][20] |

| Positive Predictive Value (PPV) | 56.2% - 96% | 38.4% - 96% | 94% | [12][14][15][16] |

| Negative Predictive Value (NPV) | 95% | 80% | - | [16] |

Table 1: Comparative Diagnostic Accuracy of Imaging Modalities for Acute Cholecystitis. This table summarizes the reported ranges of sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) for this compound scans, ultrasound, and CT in the diagnosis of acute cholecystitis. The wide ranges reflect the heterogeneity of study populations and methodologies.

Factors Leading to Inaccurate Results

A thorough understanding of the potential pitfalls of this compound imaging is essential for accurate interpretation.

False-Positive Results

A false-positive result occurs when the gallbladder is not visualized, but the patient does not have acute cholecystitis. Common causes include:

-

Prolonged Fasting or Total Parenteral Nutrition (TPN): A gallbladder full of sludge and viscous bile may not fill with the radiotracer.[8]

-

Severe Liver Disease: Impaired hepatocyte function can lead to poor uptake and excretion of the radiotracer.[8]

-